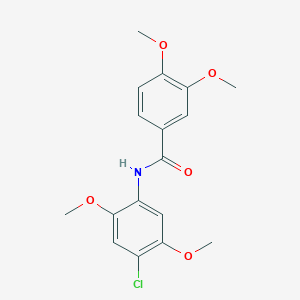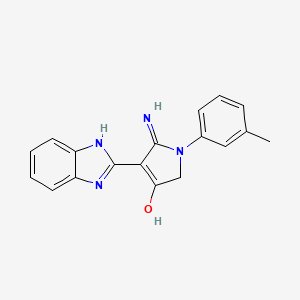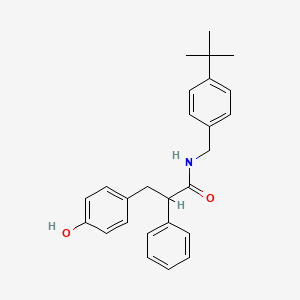
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as MTEB, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. The purpose of
Mécanisme D'action
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide acts as an inhibitor of several enzymes and signaling pathways involved in various diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have antioxidant and anti-inflammatory effects, which protect neurons from damage.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have various biochemical and physiological effects in different diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce oxidative stress and inflammation, which protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which may lead to unintended consequences.
Orientations Futures
There are several potential future directions for the study of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific enzymes and signaling pathways. Additionally, further studies could be conducted to optimize the synthesis method of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide and improve its efficacy and safety.
Méthodes De Synthèse
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 1,1,2,2-tetrafluoroethanol to form an intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c1-9-5-6-20-12(7-9)21-13(22)10-3-2-4-11(8-10)23-15(18,19)14(16)17/h2-8,14H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYBZAFBGQVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[5-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]ethyl}-1H-indole](/img/structure/B6039487.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-phenyl-2-propynoyl)-3-piperidinamine](/img/structure/B6039515.png)


![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B6039531.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)

![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)